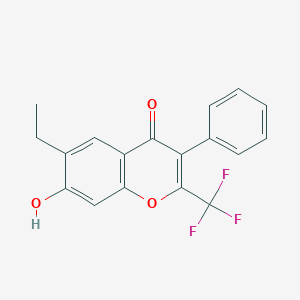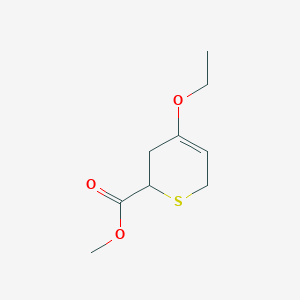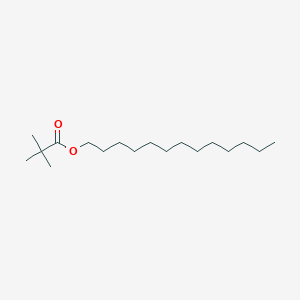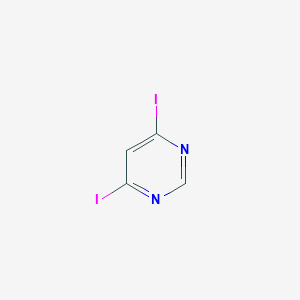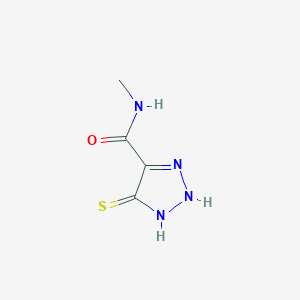
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide (MSDC-0160) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
Wirkmechanismus
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide acts by inhibiting the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for energy production. By blocking the MPC, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide disrupts cellular metabolism and induces energy stress, leading to cell death in cancer cells. In diabetes, it improves glucose tolerance by reducing mitochondrial respiration and increasing glycolysis. In neurodegenerative disorders, it protects against neuronal damage by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose tolerance, and protection against neuronal damage. It has also been found to modulate the expression of genes involved in energy metabolism, oxidative stress, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide in lab experiments is its specificity for the mitochondrial pyruvate carrier, which allows for targeted modulation of cellular metabolism. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Moreover, the lack of clinical data on its safety and toxicity limits its use in human studies.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide, including the development of more potent and selective inhibitors of the mitochondrial pyruvate carrier, the investigation of its therapeutic potential in other diseases such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate its mechanism of action, pharmacokinetics, and toxicity in vivo.
Conclusion
In conclusion, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide is a promising small molecule inhibitor of the mitochondrial pyruvate carrier with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety profile.
Synthesemethoden
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with N-methylisothiourea sulfate, followed by cyclization with triethyl orthoformate. The resulting product is then treated with sodium methoxide to yield N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been studied extensively in various preclinical models of diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by disrupting their energy metabolism and inducing apoptosis. In diabetes, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity by modulating mitochondrial metabolism. In neurodegenerative disorders, it has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
CAS-Nummer |
100097-71-0 |
|---|---|
Produktname |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
InChI-Schlüssel |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
Kanonische SMILES |
CNC(=O)C1=NNNC1=S |
Synonyme |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




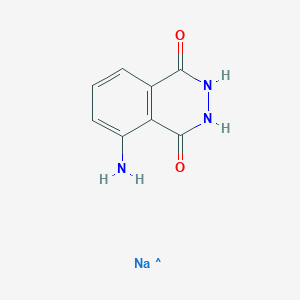



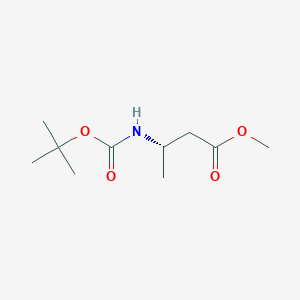


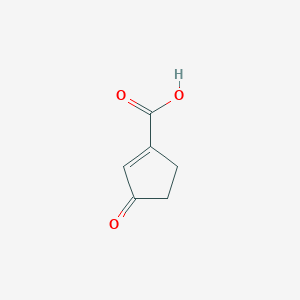
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
